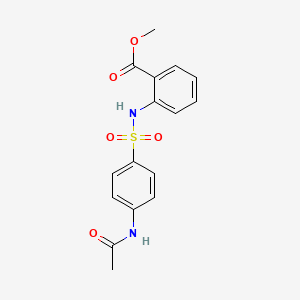

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-acetamidobenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate can be compared with other similar compounds, such as:

Methyl 2-(4-methylbenzenesulfonamido)benzoate: This compound has a similar structure but with a methyl group instead of an acetamido group.

Ethyl 2-(4-acetamidobenzenesulfonamido)benzoate: This compound has an ethyl ester instead of a methyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological mechanisms, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O5S, featuring a unique V-shaped structure due to the dihedral angle of approximately 79.66° between its aromatic rings. The compound consists of a methyl ester group and a sulfonamide moiety, which are critical for its biological activity. The presence of an acetamide substituent further enhances its interaction with biological targets .

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide derivatives. This mechanism involves the compound's interaction with enzymes critical for folate metabolism, thereby exhibiting antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, as well as certain protozoa and fungi.

Biological Activity Overview

- Antimicrobial Properties : Research indicates that this compound demonstrates substantial antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound is also being studied for its potential anti-inflammatory properties, which could broaden its therapeutic applications beyond antimicrobial use.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino benzoate | Amino group at para position | Lacks sulfonamide functionality |

| Sulfanilamide | Simple sulfonamide structure | No ester group present |

| Methyl 2-(4-sulfamoylphenyl)benzoate | Contains a sulfamoyl group | More complex due to additional functional groups |

| Methyl 2-(4-methoxybenzenesulfonamido)benzoate | Methoxy group instead of acetamide | Different substituent influences solubility |

This table illustrates how this compound stands out due to its specific combination of functionalities that enhance its biological activity and therapeutic potential compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with various biological targets. For instance, it has shown promising results in inhibiting enzymes involved in folate metabolism, which is crucial for bacterial growth. In vitro studies have demonstrated effective inhibition against multiple bacterial strains, suggesting potential applications in antibiotic development.

Another area of investigation includes the compound's compatibility with other drugs in combination therapies. Research is ongoing to explore how it can be effectively used alongside existing antibiotics to enhance therapeutic outcomes while minimizing resistance development.

Propiedades

IUPAC Name |

methyl 2-[(4-acetamidophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-15-6-4-3-5-14(15)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNVYBBJKZXNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.